An In-Depth Technical Guide to 9-butyl-9H-purin-6-amine: Chemical Properties and Structure
An In-Depth Technical Guide to 9-butyl-9H-purin-6-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues represent a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives exhibiting potent biological activities, including anticancer, antiviral, and antifungal properties.[1] The strategic substitution at various positions of the purine scaffold allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on 9-butyl-9H-purin-6-amine, also known as 9-butyladenine, a member of the N9-substituted purine family. While specific literature on this particular analogue is sparse, this document provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed, field-proven synthesis protocol based on established methodologies for analogous compounds, and an exploration of its potential biological significance.
Molecular Structure and Chemical Identity
9-butyl-9H-purin-6-amine is a derivative of adenine, one of the two purine nucleobases found in DNA and RNA. It is characterized by a butyl group covalently attached to the nitrogen atom at the 9-position of the purine ring.
Molecular Formula: C₉H₁₃N₅[2]
Molecular Weight: 191.23 g/mol [2]
IUPAC Name: 9-butyl-9H-purin-6-amine[2]
Synonyms: 9-butyladenine, N9-butyladenine[2]
The purine core is a planar, aromatic heterocyclic system, and the attachment of the flexible butyl chain at the N9 position introduces a region of non-polarity, which can significantly influence its solubility, membrane permeability, and interactions with biological macromolecules.
Caption: 2D structure of 9-butyl-9H-purin-6-amine.
Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF. |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis and Characterization
The synthesis of 9-substituted purines is a well-established area of organic chemistry. A reliable and commonly employed method involves the nucleophilic substitution of a halogenated purine precursor with the desired amine.[1]
Synthetic Workflow
The synthesis of 9-butyl-9H-purin-6-amine can be efficiently achieved in a two-step process starting from the commercially available 6-chloropurine.
Caption: Synthetic workflow for 9-butyl-9H-purin-6-amine.
Experimental Protocol
Step 1: Synthesis of 6-chloro-9-butylpurine
This step involves the N-alkylation of 6-chloropurine with 1-bromobutane. The use of a base like potassium carbonate is crucial to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
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To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 15 minutes.
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Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-chloro-9-butylpurine.
Step 2: Synthesis of 9-butyl-9H-purin-6-amine
The final step is an ammonolysis reaction where the chloro group at the 6-position is displaced by an amino group. This is typically carried out in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.
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Dissolve the purified 6-chloro-9-butylpurine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
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Transfer the solution to a sealed pressure vessel.
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Heat the reaction to 100-120 °C for 12-24 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Cool the vessel to room temperature and carefully vent any excess pressure.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 9-butyl-9H-purin-6-amine as a crystalline solid.
Spectroscopic Characterization
The identity and purity of the synthesized 9-butyl-9H-purin-6-amine would be confirmed by standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
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Purine Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C2-H and C8-H protons of the purine ring.
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Amino Protons: A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.
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Butyl Protons:
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A triplet corresponding to the -CH₂- group attached to N9.
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A multiplet for the internal -CH₂-CH₂- groups.
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A triplet for the terminal -CH₃ group.
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¹³C NMR Spectroscopy:
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Purine Carbons: Peaks in the aromatic region (typically δ 115-160 ppm) corresponding to the carbon atoms of the purine ring.
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Butyl Carbons: Peaks in the aliphatic region (typically δ 10-50 ppm) corresponding to the four carbons of the butyl chain.
Infrared (IR) Spectroscopy:
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N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) in the region of 3100-3500 cm⁻¹.
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C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the butyl group.
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C=N and C=C Stretching: Multiple bands in the 1500-1680 cm⁻¹ region, characteristic of the purine ring system.
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N-H Bending: A bending vibration for the -NH₂ group around 1600-1650 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.23 g/mol ).
Potential Biological Activity and Applications
While specific biological data for 9-butyl-9H-purin-6-amine is not extensively documented, the broader class of N9-substituted purines has been the subject of significant research in drug discovery.
Caption: Factors influencing the potential biological activity of 9-butyl-9H-purin-6-amine.
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Anticancer Activity: Many purine analogues exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways, such as kinases. The introduction of the N9-butyl group may enhance cellular uptake and cytotoxicity.
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Antiviral Activity: Modified nucleosides are a well-known class of antiviral agents. N9-substituted purines can act as mimics of natural nucleosides and interfere with viral replication by inhibiting viral polymerases.
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Enzyme Inhibition: The purine scaffold is a common feature in the active sites of many enzymes, particularly kinases. N9-alkylation can modulate the binding affinity and selectivity for specific enzyme targets.
Further research, including in vitro screening against a panel of cancer cell lines and viral assays, is necessary to elucidate the specific biological activities of 9-butyl-9H-purin-6-amine.
Conclusion
9-butyl-9H-purin-6-amine is a readily synthesizable purine derivative with the potential for interesting biological activities. This guide provides a comprehensive framework for its preparation and characterization, drawing upon established chemical principles for analogous compounds. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel N9-substituted purine analogues. Future studies are warranted to experimentally validate the predicted properties and to fully characterize the biological profile of this compound.
References
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Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. [Link]
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PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 9H-Purin-6-amine, 9-hexulofuranosyl-. Retrieved January 27, 2026, from [Link]
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Lead Sciences. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Butyl-9H-purin-6-amine - Lead Sciences [lead-sciences.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
